(7R,8AR)-7-fluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride
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Overview
Description
(7R,8AR)-7-Fluoro-1,2,3,4,6,7,8,8A-octahydropyrrolo[1,2-a]pyrazine dihydrochloride is a synthetic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8AR)-7-Fluoro-1,2,3,4,6,7,8,8A-octahydropyrrolo[1,2-a]pyrazine dihydrochloride typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known chemical reactions. The key steps in the synthesis include:
- Formation of the pyrrolo[1,2-a]pyrazine core.
- Introduction of the fluorine atom at the 7-position.
- Formation of the dihydrochloride salt.
The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(7R,8AR)-7-Fluoro-1,2,3,4,6,7,8,8A-octahydropyrrolo[1,2-a]pyrazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
(7R,8AR)-7-Fluoro-1,2,3,4,6,7,8,8A-octahydropyrrolo[1,2-a]pyrazine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (7R,8AR)-7-Fluoro-1,2,3,4,6,7,8,8A-octahydropyrrolo[1,2-a]pyrazine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Bioplastics: Polymers derived from renewable resources with similar structural features.
Uniqueness
(7R,8AR)-7-Fluoro-1,2,3,4,6,7,8,8A-octahydropyrrolo[1,2-a]pyrazine dihydrochloride is unique due to its specific fluorine substitution and bicyclic structure, which confer distinct chemical and biological properties compared to other similar compounds.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.
Properties
Molecular Formula |
C7H15Cl2FN2 |
---|---|
Molecular Weight |
217.11 g/mol |
IUPAC Name |
(7R,8aR)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride |
InChI |
InChI=1S/C7H13FN2.2ClH/c8-6-3-7-4-9-1-2-10(7)5-6;;/h6-7,9H,1-5H2;2*1H/t6-,7-;;/m1../s1 |
InChI Key |
QEPKJBTUTOXIBN-GPJOBVNKSA-N |
Isomeric SMILES |
C1CN2C[C@@H](C[C@@H]2CN1)F.Cl.Cl |
Canonical SMILES |
C1CN2CC(CC2CN1)F.Cl.Cl |
Origin of Product |
United States |
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